N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide
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Overview
Description
N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound known for its unique structural properties It is composed of a benzoxadiazole ring and a quinazolinone moiety, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxadiazole Intermediate: The benzoxadiazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Quinazolinone Synthesis: The quinazolinone moiety is prepared by reacting anthranilic acid with formamide.
Coupling Reaction: The benzoxadiazole intermediate is then coupled with the quinazolinone derivative using acetic anhydride as a coupling agent, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, while the quinazolinone moiety can inhibit certain enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide: Unique due to its combined benzoxadiazole and quinazolinone structure.
Benzoxadiazole Derivatives: Known for their fluorescent properties.
Quinazolinone Derivatives: Known for their therapeutic potential.
Uniqueness
This compound stands out due to its dual functional groups, which confer both fluorescent and therapeutic properties. This makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11N5O3 |
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Molecular Weight |
321.29 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11N5O3/c22-14(18-12-6-3-7-13-15(12)20-24-19-13)8-21-9-17-11-5-2-1-4-10(11)16(21)23/h1-7,9H,8H2,(H,18,22) |
InChI Key |
BIHZBBGPROICTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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